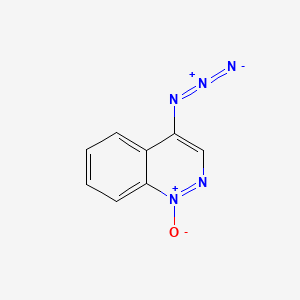
Cinnoline, 4-azido-, 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cinnoline, 4-azido-, 1-oxide is a derivative of cinnoline, an aromatic heterocyclic compound with the formula C₈H₆N₂ This compound is notable for its unique structure, which includes an azido group (-N₃) and an oxide group (-O) attached to the cinnoline core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cinnoline derivatives, including cinnoline, 4-azido-, 1-oxide, typically involves the cyclization of derivatives of arenediazonium salts, arylhydrazones, and arylhydrazines . One common method is the cyclization of ortho-ethynylarenediazonium salts, which has been developed substantially in recent years . The reaction conditions often involve the use of strong acids and bases, as well as specific temperature controls to ensure the successful formation of the cinnoline nucleus.
Industrial Production Methods
Industrial production methods for cinnoline derivatives often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods may include continuous flow reactors and other advanced techniques to ensure consistent production quality.
化学反応の分析
Types of Reactions
Cinnoline, 4-azido-, 1-oxide undergoes various types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form different nitrogen-containing compounds.
Reduction: The azido group can be reduced to an amine group using reducing agents such as sodium borohydride.
Substitution: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Sodium borohydride and catalytic hydrogenation are commonly used reducing agents.
Major Products Formed
科学的研究の応用
Cinnoline, 4-azido-, 1-oxide has several scientific research applications:
作用機序
The mechanism of action of cinnoline, 4-azido-, 1-oxide involves its interaction with specific molecular targets and pathways. The azido group can undergo reduction to form an amine, which can then interact with various biological molecules. The compound’s fluorogenic properties are due to the aggregation-induced emission (AIE) and excited state intermolecular proton transfer (ESPT) mechanisms .
類似化合物との比較
Cinnoline, 4-azido-, 1-oxide can be compared with other similar compounds such as quinoxalines and quinazolines. These compounds share a similar heterocyclic structure but differ in their functional groups and pharmacological properties . The unique combination of the azido and oxide groups in this compound gives it distinct chemical and biological properties, making it valuable for specific applications.
List of Similar Compounds
特性
CAS番号 |
74227-75-1 |
|---|---|
分子式 |
C8H5N5O |
分子量 |
187.16 g/mol |
IUPAC名 |
4-azido-1-oxidocinnolin-1-ium |
InChI |
InChI=1S/C8H5N5O/c9-12-11-7-5-10-13(14)8-4-2-1-3-6(7)8/h1-5H |
InChIキー |
ZBHSRDLDGQNHCY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CN=[N+]2[O-])N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


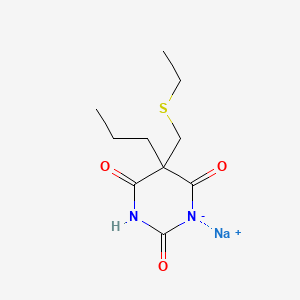
![[4-(Dimethylamino)phenyl]phosphonic dichloride](/img/structure/B14438771.png)
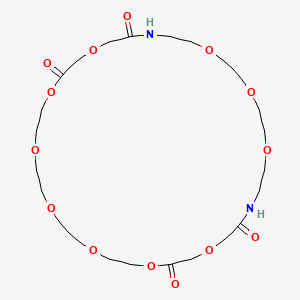
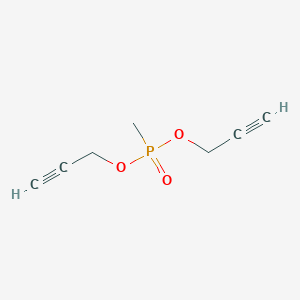
![8-[(2,5-Disulfophenyl)diazenyl]-7-hydroxynaphthalene-1,3-disulfonic acid](/img/structure/B14438788.png)
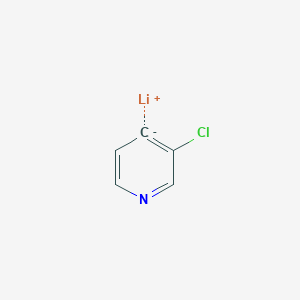
![Dimethyl[(chloroacetyl)amino]propanedioate](/img/structure/B14438799.png)
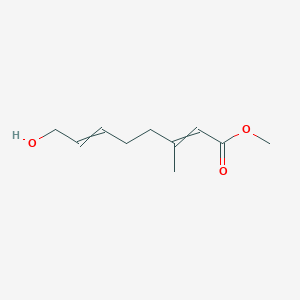
![2-chloro-N-[N,N'-di(propan-2-yl)carbamimidoyl]benzamide](/img/structure/B14438813.png)
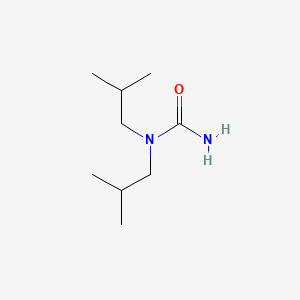
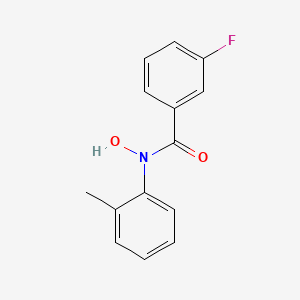

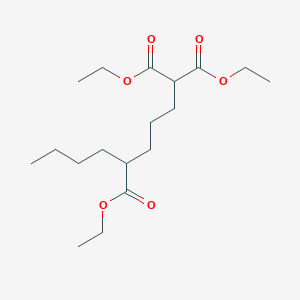
![N-[(Z)-[1H-benzimidazol-2-yl(nitro)methylidene]amino]aniline](/img/structure/B14438838.png)
